2-BIPHENYL-2-YL-5-(5-NITRO-1,3-BENZOXAZOL-2-YL)-1{H}-ISOINDOLE-1,3(2{H})-DIONE
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Overview
Description
2-BIPHENYL-2-YL-5-(5-NITRO-1,3-BENZOXAZOL-2-YL)-1{H}-ISOINDOLE-1,3(2{H})-DIONE is a complex organic compound that features a combination of biphenyl, benzoxazole, and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BIPHENYL-2-YL-5-(5-NITRO-1,3-BENZOXAZOL-2-YL)-1{H}-ISOINDOLE-1,3(2{H})-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the biphenyl and benzoxazole intermediates, followed by their coupling under specific conditions to form the final isoindole product. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo various oxidation reactions.
Reduction: The nitro group can also be reduced to an amine under suitable conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These properties can be investigated through various bioassays and molecular biology techniques.
Medicine
In medicinal chemistry, the compound could serve as a lead compound for the development of new drugs. Its structural features might interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-BIPHENYL-2-YL-5-(5-NITRO-1,3-BENZOXAZOL-2-YL)-1{H}-ISOINDOLE-1,3(2{H})-DIONE would depend on its specific application. For instance, if used as a drug, it might interact with particular enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2-Biphenyl-2-yl-1H-isoindole-1,3(2H)-dione: Lacks the benzoxazole and nitro groups.
5-Nitro-1,3-benzoxazole: Contains the benzoxazole and nitro groups but lacks the biphenyl and isoindole moieties.
1H-Isoindole-1,3(2H)-dione: Lacks the biphenyl, benzoxazole, and nitro groups.
Uniqueness
The uniqueness of 2-BIPHENYL-2-YL-5-(5-NITRO-1,3-BENZOXAZOL-2-YL)-1{H}-ISOINDOLE-1,3(2{H})-DIONE lies in its combination of structural features, which may confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
5-(5-nitro-1,3-benzoxazol-2-yl)-2-(2-phenylphenyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15N3O5/c31-26-20-12-10-17(25-28-22-15-18(30(33)34)11-13-24(22)35-25)14-21(20)27(32)29(26)23-9-5-4-8-19(23)16-6-2-1-3-7-16/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCSYYABDSPZPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C5=NC6=C(O5)C=CC(=C6)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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